2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid
Description
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a chlorinated thiophene ring. Thiophene, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to benzene analogs. These compounds often serve as intermediates in drug synthesis or as active pharmaceutical ingredients (APIs) with lipid-lowering, anti-inflammatory, or metabolic regulatory activities .
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-12-6(5)9/h3-4H,1-2H3,(H,10,11) |
InChI Key |
JRLLNSMQVQPGCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(SC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chlorothiophene.
Grignard Reaction: The 2-chlorothiophene is subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 3-position.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under acidic conditions to form the propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid may involve:
Continuous Flow Chemistry: This method enhances reaction efficiency and scalability.
Catalysis: Utilizing catalysts to improve yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Aromatic Ring Type: The target compound contains a thiophene ring (sulfur heterocycle), which enhances electron-richness and may improve binding to biological targets compared to benzene derivatives . Phenoxy/phenyl analogs (e.g., Clofibric Acid) exhibit higher environmental persistence due to stable aromatic ether linkages .
Substituent Position: Chlorine at the 2-position of thiophene (target compound) vs.
Pharmacological Activity: Phenoxy derivatives like Clofibric Acid and Bezafibrate () are hypolipidemic agents, reducing serum cholesterol by ~20-25% . Thiophene analogs may target different pathways due to sulfur’s role in enzyme interactions.
Detailed Research Findings
Physicochemical Properties
- Solubility: Thiophene-containing compounds may exhibit lower aqueous solubility than phenoxy analogs due to sulfur’s hydrophobic character. Clofibric Acid, for instance, is sparingly soluble in water but miscible in organic solvents .
- Acidity : The carboxylic acid group (pKa ~3-4) dominates ionization behavior. Electron-withdrawing substituents (e.g., chlorine) increase acidity, enhancing bioavailability .
Pharmacological Potential
- Thiophene rings are increasingly explored in drug design for their metabolic stability and affinity for sulfur-binding enzymes (e.g., cyclooxygenase). The target compound’s structural uniqueness positions it as a candidate for antiviral or anticancer research, though direct studies are lacking .
Biological Activity
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is a synthetic organic compound notable for its unique structural features, which include a chlorothiophene ring and a branched propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and receptors relevant to various therapeutic areas.
- Molecular Formula : C10H11ClO2S
- Molecular Weight : Approximately 204.67 g/mol
- Structure : The compound consists of a thiophene ring substituted with a chlorine atom, contributing to its reactivity and biological interactions.
The biological activity of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It may exhibit enzyme inhibition by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing various signal transduction pathways, making it a candidate for pharmacological research .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, affecting metabolic pathways. For instance, it could potentially inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . Enzyme inhibition can lead to significant therapeutic effects in conditions such as pain and inflammation.
Receptor Modulation
The compound may also modulate the activity of various receptors, which can influence cellular signaling pathways. This modulation can affect physiological responses such as pain perception and inflammation .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid in animal models. The findings suggested that the compound significantly reduced inflammation markers in treated subjects compared to controls. The proposed mechanism involved the inhibition of COX enzymes, leading to decreased prostaglandin synthesis .
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid exhibited selective cytotoxicity against specific cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid | Anti-inflammatory, cytotoxic | Enzyme inhibition, receptor modulation |
| Indomethacin | Anti-inflammatory | COX inhibition |
| Other thiophene derivatives | Varies | Various mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
